Product packaging for Ikarugamycin(Cat. No.:CAS No. 36531-78-9)

Ikarugamycin

Cat. No.: B608069
CAS No.: 36531-78-9
M. Wt: 478.6 g/mol
InChI Key: GHXZHWYUSAWISC-MCWNPEBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ikarugamycin (IKA) is a natural product and polycyclic tetramate macrolactam (PTM) antibiotic first isolated from Streptomyces phaeochromogenes . It serves as a valuable research tool in cell biology and microbiology due to its dual functions as a potent inhibitor of clathrin-mediated endocytosis (CME) and its broad-spectrum bioactivity . In cellular trafficking research, this compound acutely and selectively inhibits CME, a primary pathway for receptor internalization, without affecting caveolae-mediated or clathrin-independent endocytic pathways . It operates with an IC50 of 2.7 µM in certain cell lines and causes a redistribution of clathrin and adaptor protein 2 (AP2) to the plasma membrane, stalling the dynamics of clathrin-coated pits and preventing their maturation and pinching-off from the membrane . The inhibitory effects of short-term treatment are reversible, making it a useful compound for acute experimental interventions . This compound also exhibits significant antibacterial and cytotoxic properties. It demonstrates potent activity against intracellular Staphylococcus aureus within bovine mammary epithelial cells, showing efficacy at concentrations lower than its cytotoxic threshold, highlighting its potential as a candidate for treating persistent intracellular infections . Furthermore, this compound induces DNA damage, a rise in intracellular calcium, and activation of p38 MAP kinase, leading to apoptosis in human promyelocytic leukemia HL-60 cells, underscoring its interest in cancer research . Recent studies also indicate it can upregulate the membrane form of Tumor Necrosis Factor-alpha (mTNF), providing a tool to study TNF signaling . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H38N2O4 B608069 Ikarugamycin CAS No. 36531-78-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36531-78-9

Molecular Formula

C29H38N2O4

Molecular Weight

478.6 g/mol

IUPAC Name

(3E,5S,7R,8R,10R,11R,12S,15R,16S,18Z,25S)-11-ethyl-2-hydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.07,15.08,12]octacosa-1,3,13,18-tetraene-20,27,28-trione

InChI

InChI=1S/C29H38N2O4/c1-3-18-16(2)14-22-20(18)10-11-21-19-6-4-8-26(33)30-13-5-7-24-28(34)27(29(35)31-24)25(32)12-9-17(19)15-23(21)22/h4,8-12,16-24,32H,3,5-7,13-15H2,1-2H3,(H,30,33)(H,31,35)/b8-4-,12-9+,27-25?/t16-,17-,18-,19+,20+,21-,22+,23+,24+/m1/s1

InChI Key

GHXZHWYUSAWISC-MCWNPEBCSA-N

Isomeric SMILES

CC[C@@H]1[C@@H](C[C@H]2[C@H]1C=C[C@H]3[C@@H]2C[C@@H]\4[C@@H]3C/C=C\C(=O)NCCC[C@H]5C(=O)C(=C(/C=C4)O)C(=O)N5)C

Canonical SMILES

CCC1C(CC2C1C=CC3C2CC4C3CC=CC(=O)NCCCC5C(=O)C(=C(C=C4)O)C(=O)N5)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Biosynthesis of Ikarugamycin

Identification and Characterization of the Ikarugamycin Biosynthetic Gene Cluster (BGC)

The genetic instructions for this compound synthesis are encoded within a compact biosynthetic gene cluster (BGC). Remarkably, a minimal set of just three genes, designated ikaA, ikaB, and ikaC, is sufficient to produce this compound. researchgate.netebi.ac.uk This was independently confirmed by two research groups in 2014. researchgate.net The ika BGC has been identified in several Streptomyces species, including Streptomyces sp. Tü6239, the marine-derived Streptomyces sp. ZJ306, and Streptomyces xiamenensis. researchgate.netresearchgate.net

The identification of these clusters was facilitated by genome mining approaches, often targeting homologues of key enzymes involved in PoTeM biosynthesis. mdpi.combiorxiv.org For instance, the presence of a gene encoding an FtdB-like iterative polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) is a strong indicator of a PoTeM BGC. researchgate.net The relatively simple genetic architecture of the ika cluster, compared to the structural complexity of its product, makes it an attractive system for biosynthetic studies and engineering efforts. mdpi.comnih.gov

A comparative analysis of the ika BGC from S. xiamenensis 318 with the cluster from Streptomyces sp. ZJ306 and a similar cluster in S. griseus subsp. griseus NBRC 13350 revealed a high degree of homology, underscoring a conserved biosynthetic strategy. researchgate.net In some organisms, additional genes, such as ikaD, which encodes a cytochrome P450 monooxygenase, are found in proximity to the core ikaABC cassette and are involved in further tailoring of the this compound scaffold. researchgate.netresearchgate.net

Enzymology of Key Biosynthetic Steps in this compound Production

The synthesis of this compound is a multi-step process orchestrated by a trio of specialized enzymes. These enzymes work in a coordinated fashion to construct the polyketide chains, incorporate an amino acid, and catalyze the intricate cyclization reactions that define the molecule's unique 5-6-5 carbocyclic ring system. biorxiv.orgchemrxiv.org

Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Architectures and Modules Involved in this compound Biosynthesis

The cornerstone of this compound biosynthesis is IkaA, a large, hybrid iterative Type I PKS-NRPS enzyme. researchgate.netbiorxiv.org This remarkable enzymatic assembly line is responsible for creating the fundamental backbone of the molecule. researchgate.net The PKS portion of IkaA iteratively utilizes malonyl-CoA extender units to synthesize two separate hexaketide polyene chains. biorxiv.orgnih.gov This iterative process, where the same set of catalytic domains is used multiple times, is a hallmark of this class of PKSs. nih.govrsc.org

Following the synthesis of the polyketide chains, the NRPS module of IkaA comes into play. This module specifically recognizes and activates L-ornithine. biorxiv.orgchemrxiv.org The two polyene chains are then transferred onto the α- and δ-amino groups of the activated L-ornithine. nih.govnih.gov This is followed by a cyclization reaction that forms the characteristic tetramic acid moiety, leading to the release of a common polyene tetramate precursor. researchgate.netnih.gov This precursor is the universal starting point for the biosynthesis of a wide array of PoTeM natural products. chemrxiv.org

The domain organization of the PKS module within IkaA typically includes a ketosynthase (KS), acyltransferase (AT), dehydratase (DH), and acyl carrier protein (ACP), which are characteristic of highly reducing PKS systems. rsc.org

Tailoring Enzymes (e.g., Cyclases, Oxidoreductases) in this compound Pathway and Their Catalytic Mechanisms

Once the linear polyene tetramate precursor is formed by IkaA, a series of tailoring enzymes sculpt it into the final, complex structure of this compound. researchgate.netresearchgate.net The key players in this transformation are IkaB and IkaC. researchgate.net

IkaB is a flavin-dependent oxidoreductase, often classified as a phytoene (B131915) desaturase family enzyme. researchgate.netmdpi.com It catalyzes the initial cyclization steps, leading to the formation of the 5-6 ring system. mdpi.combiorxiv.org IkaC, an alcohol dehydrogenase, then catalyzes a reductive cyclization to form the final inner five-membered ring. researchgate.netebi.ac.uk This reaction proceeds through a Michael addition-like mechanism. ebi.ac.ukacs.org The sequential action of these two enzymes generates the characteristic 5-6-5 carbocyclic core of this compound. biorxiv.org

In some this compound-producing strains, an additional tailoring enzyme, IkaD, is present. researchgate.net IkaD is a cytochrome P450 monooxygenase that can introduce further oxidative modifications to the this compound scaffold. researchgate.net It has been shown to catalyze the formation of an epoxide ring at C-13/C-14 to produce capsimycin B, and can also hydroxylate this product at C-29 to yield capsimycin G. researchgate.netresearchgate.net The catalytic cavity of IkaD dictates its specific regio- and chemoselectivity. researchgate.net Another P450 enzyme, CftA, found in the clifednamide biosynthetic pathway, can also act on the this compound precursor, but primarily installs a ketone at C-29. biorxiv.orgresearchgate.net

EnzymeTypeFunction in this compound Biosynthesis
IkaA Hybrid Iterative Type I PKS-NRPSSynthesizes two hexaketide chains and condenses them with L-ornithine to form the polyene tetramate precursor. researchgate.netbiorxiv.org
IkaB FAD-dependent OxidoreductaseCatalyzes the formation of the 5-6 fused ring system. researchgate.netmdpi.com
IkaC Alcohol DehydrogenaseCatalyzes a reductive cyclization to form the inner five-membered ring. researchgate.netebi.ac.uk
IkaD Cytochrome P450 MonooxygenaseCatalyzes epoxidation at C-13/C-14 and subsequent hydroxylation at C-29 (optional tailoring step). researchgate.netresearchgate.net

Precursor Incorporation and Metabolic Labeling Studies for Pathway Elucidation

Early investigations into the biosynthesis of PoTeMs, including compounds structurally related to this compound, utilized isotope labeling studies to trace the origin of the carbon and nitrogen atoms in the final structure. These experiments confirmed that L-tyrosine and an extended polyketide chain are the fundamental building blocks. sci-hub.se More specifically for this compound and its relatives, studies have demonstrated the incorporation of L-ornithine and acetate (B1210297) units (via malonyl-CoA) into the molecular scaffold. nih.govnih.gov

For instance, in the biosynthesis of the related PoTeM HSAF, feeding experiments with labeled precursors in a heterologous Streptomyces host, coupled with mass spectrometry analysis, provided direct evidence for the formation of the polyene tetramate intermediate from the PKS-NRPS assembly line. nih.gov While specific, detailed labeling studies exclusively on this compound are less commonly cited in recent literature due to the success of genetic and enzymatic approaches, the principles established for the broader PoTeM class are directly applicable and have been foundational to our current understanding. The elucidation of the HSAF pathway, for example, showed that a single-module PKS-NRPS could assemble two separate polyketide chains and link them to an ornithine residue, a mechanism that is conserved in this compound biosynthesis. nih.gov

Genetic Engineering and Heterologous Expression Strategies for this compound Production and Pathway Manipulation

The simplicity of the this compound BGC makes it an ideal candidate for genetic engineering and heterologous expression. nih.govrsc.org This has enabled not only the detailed study of its biosynthetic pathway but also the production of this compound and novel derivatives in more tractable host organisms. researchgate.netbiorxiv.org

A significant breakthrough was the successful heterologous reconstitution of this compound biosynthesis in Escherichia coli. ebi.ac.uknih.gov By introducing the ikaABC gene cassette, researchers were able to produce this compound in a bacterial host that does not naturally synthesize it. ebi.ac.uknih.gov This achievement provided a powerful platform for mechanistic investigations of the biosynthetic enzymes. nih.gov

Streptomyces species, being the native producers, are also excellent hosts for heterologous expression and have been engineered for enhanced this compound production. biorxiv.orgbiorxiv.org Strategies have involved using strong constitutive promoters, such as PermE*, to drive the expression of the ika genes, leading to significantly increased titers. biorxiv.orgbiorxiv.org By screening different expression vectors and Streptomyces host strains, production levels of up to 135 mg/L have been achieved. biorxiv.orgtu-dresden.de

Furthermore, genetic engineering has been employed to create novel this compound derivatives. This "unnatural" natural product synthesis can be achieved by introducing tailoring enzymes from other PoTeM pathways into an this compound-producing strain. rsc.org For example, expressing the cytochrome P450 enzyme CftA from the clifednamide pathway in an this compound producer resulted in the synthesis of clifednamides. biorxiv.orgnih.gov Similarly, the introduction of a hydroxylase from the butremycin pathway led to the conversion of this compound to butremycin. tu-dresden.dersc.org These "plug-and-play" systems demonstrate the potential for combinatorial biosynthesis to generate a diverse range of PoTeM analogues. chemrxiv.orgbiorxiv.org Site-directed mutagenesis of the adenylation domain of IkaA has also been used to incorporate alternative amino acids, such as L-lysine, leading to the production of "homo-ikarugamycin" with an expanded macrolactam ring. chemrxiv.org

Regulatory Mechanisms Governing this compound Biosynthesis

While the core enzymatic machinery of this compound biosynthesis is well-defined, the specific regulatory mechanisms that control the expression of the ika gene cluster in its native producers are less understood. In many Streptomyces species, the production of secondary metabolites, including antibiotics like this compound, is often tightly regulated and can be influenced by environmental cues and developmental stage.

The production of many PoTeMs is often silent or occurs at very low levels under standard laboratory conditions. rsc.org This suggests the presence of complex regulatory networks that govern the expression of their BGCs. Activation of these silent or cryptic gene clusters can sometimes be achieved through strategies like promoter engineering, as demonstrated in the discovery of pactamides by activating a silent PTM cluster in Streptomyces pactum. nih.govrsc.org

While specific transcriptional regulators for the ika cluster have not been extensively characterized in the literature, it is known that mutations in global regulatory genes can impact secondary metabolite production in Streptomyces. For example, mutations in the rpsL gene, which encodes a ribosomal protein, have been shown to increase the production of PoTeMs, including this compound, although this is likely an indirect effect. biorxiv.org The clustering of the ika genes themselves suggests coordinated regulation, a common feature in bacterial secondary metabolite biosynthesis. Further research is needed to identify the specific transcription factors and signaling pathways that directly control the expression of the ika BGC.

Comparative Biosynthetic Analysis with Other Polycyclic Tetramate Macrolactams (PTMs)

Polycyclic tetramate macrolactams (PTMs) are a structurally diverse family of natural products that, despite their varied and complex architectures, originate from a remarkably conserved and streamlined biosynthetic pathway. cas.cnnih.gov The core of this pathway is centered around an unusual hybrid iterative Polyketide Synthase/Non-Ribosomal Peptide Synthetase (PKS/NRPS) system. nih.govfrontiersin.org This enzymatic machinery is responsible for generating a common tetramate-containing polyene intermediate, which serves as the universal precursor for the entire class of PTMs. nih.govmdpi.comacs.org The PKS module is used iteratively to synthesize two separate polyketide chains from acetyl-CoA and malonyl-CoA. nih.govnih.gov These chains are then condensed with L-ornithine by the NRPS module's activity, followed by a thioesterase-catalyzed cyclization to form the characteristic tetramic acid moiety within a macrolactam ring. frontiersin.orgnih.gov

The vast structural diversity among PTMs, particularly the different fused carbocyclic ring systems, is not generated by variations in the core PKS/NRPS but by the subsequent action of a small and specific set of tailoring enzymes. nih.govmdpi.com These enzymes, primarily oxidoreductases, dictate the complex cyclization cascades that transform the linear polyene precursor into distinct polycyclic skeletons. nih.govmdpi.com The specific combination of these enzymes within a given biosynthetic gene cluster (BGC) determines the final ring structure, such as the 5/6/5 system of this compound or the 5/5/6 system of other PTMs. nih.govasm.org

The biosynthesis of this compound, with its characteristic 5/6/5 fused ring system, provides a well-studied model for PTM formation. cas.cnasm.org Its production is conferred by a minimal three-gene cassette: ikaA, ikaB, and ikaC. ebi.ac.ukresearchgate.net

IkaA : An iterative hybrid PKS/NRPS that assembles the common polyene tetramate precursor. nih.govfrontiersin.org

IkaB : A FAD-dependent oxidoreductase, homologous to phytoene desaturase, which is thought to catalyze the formation of the two outer rings. mdpi.comfrontiersin.orgbiorxiv.org

IkaC : An NAD(P)H-dependent alcohol dehydrogenase that catalyzes the final reductive cyclization to form the inner five-membered ring through a [1+6] Michael addition-like reaction. cas.cnmdpi.comebi.ac.uk

This enzymatic strategy contrasts with the biosynthesis of other PTMs. For instance, the formation of the 5/5/6 ring system, found in compounds like the heat-stable antifungal factor (HSAF), or the 5/5 ring system of combamides, requires a different set of cyclization enzymes. mdpi.comasm.org The biosynthesis of a 5/5 ring system typically involves two distinct phytoene dehydrogenase (PhyDH) homologs, while a 5/5/6 system requires two PhyDH homologs plus an alcohol dehydrogenase (ADH) homolog. mdpi.comasm.org

Further diversification within the PTM family is achieved through the action of additional tailoring enzymes, such as cytochrome P450 monooxygenases (e.g., IkaD, CftA, FtdF) and other oxidases, which introduce various oxidative modifications to the polycyclic core. mdpi.comasm.org The promiscuity of some of these enzymes has been demonstrated; for example, a hydroxylase from the HSAF pathway can act on this compound to produce butremycin, highlighting the potential for combinatorial biosynthesis. rsc.orgrsc.org

This "plug-and-play" nature of PTM biosynthesis, where a conserved precursor is modified by a variable toolkit of cyclases and decorating enzymes, illustrates an elegant strategy employed by nature to generate chemical complexity. biorxiv.org The comparative analysis of PTM gene clusters reveals that while the core PKS/NRPS is highly conserved, the diversity of the final products is governed by the acquisition and combination of a small repertoire of tailoring enzymes. asm.orgfrontiersin.org

Table 1: Comparative Analysis of Biosynthetic Gene Clusters in Representative PTMs

PTM CompoundRing SystemKey Biosynthetic GenesFunction of Key EnzymesProducing Organism Example
This compound5/6/5ikaA, ikaB, ikaCIkaA: PKS/NRPS IkaB: PhyDH-like cyclase IkaC: ADH-like cyclaseStreptomyces phaeochromogenes var. ikaruganensis biorxiv.org
HSAF (Dihydromaltophilin)5/5/6PKS/NRPS, 2 PhyDH homologs, 1 ADH homologPKS/NRPS: Forms precursor 2 PhyDHs: Form 5/5 rings ADH: Forms 6-membered ringLysobacter enzymogenes asm.orgacs.org
Frontalamides5/5/6ftdA-F (includes PKS/NRPS, cyclases)PKS/NRPS: Forms precursor Cyclases: Form 5/5/6 systemStreptomyces sp. SPB78 frontiersin.org
Pactamides5/5 and 5/5/6ptm cluster (e.g., ptmA, ptmB1, ptmB2, ptmC)PtmA: PKS/NRPS PtmB1/B2: PhyDH-like cyclases PtmC: ADH-like cyclaseStreptomyces pactum mdpi.com
Combamides5/5cbm cluster (includes PKS/NRPS, 2 PhyDH homologs)PKS/NRPS: Forms precursor 2 PhyDHs: Form 5/5 ringsStreptomyces sp. asm.orgacs.org

Molecular and Cellular Mechanism of Action of Ikarugamycin

Identification of Primary Molecular Targets of Ikarugamycin

Research has identified several key molecular components and proteins that serve as primary targets for this compound's bioactivity. These interactions are fundamental to understanding its effects at a subcellular level.

Cellular membranes are complex structures composed of lipids and proteins that regulate substance transport and signaling. atlanticoer-relatlantique.carsc.org The interaction of drugs with these membranes is a critical factor in their cellular uptake and efficacy. mdpi.com this compound has been shown to influence processes related to membrane function, specifically the uptake of lipids. One of the earliest observed effects of this compound was its ability to inhibit the uptake of oxidized low-density lipoprotein (LDL) and the subsequent accumulation of cholesteryl esters in J774 macrophages. caymanchem.comsigmaaldrich.com This finding suggests that this compound interacts with membrane-associated pathways, interfering with the transport or processing of specific lipid-based molecules.

This compound directly or indirectly modulates the function of several key proteins involved in critical cellular processes like metabolism and intracellular trafficking.

Hexokinase 2 (HK2): A primary molecular target of this compound is Hexokinase 2 (HK2), the key enzyme that catalyzes the first step of glycolysis. nih.govresearchgate.net Studies using surface plasmon resonance (SPR) and molecular docking have confirmed that this compound binds to HK2. nih.govresearchgate.net This interaction is mediated by the tetramic acid group within the macrolactam ring of this compound, which binds to a pocket in the HK2 enzyme. researchgate.net This binding inhibits the enzyme's function, positioning this compound as a selective small-molecule inhibitor of HK2. nih.govmdpi.comresearchgate.net The inhibitory effect has been demonstrated in various cancer cell lines, including pancreatic and breast cancer cells. nih.govactapharmsci.comingentaconnect.com

Clathrin: this compound is a well-characterized inhibitor of clathrin-mediated endocytosis (CME). nih.govmedchemexpress.com Clathrin is a protein that forms a triskelion shape and assembles into coated pits on the cell membrane, which are essential for the selective uptake of cargo from the extracellular environment. frontiersin.org Research indicates that this compound disrupts the normal distribution of clathrin heavy chain (CHC) and the adaptor protein 2 (AP2) complex, which are critical components of the endocytic machinery. nih.gov This suggests a direct interference with the function or assembly of the clathrin coat.

ADAM10/17: A Disintegrin and Metalloproteinase (ADAM) family proteins, particularly ADAM10 and ADAM17, are sheddases that cleave the ectodomains of various cell surface proteins. nih.govnih.govmdpi.com Research shows that this compound's effects on these proteins are related to trafficking rather than direct enzymatic inhibition. In unstimulated cells, inhibiting clathrin-dependent endocytosis with this compound leads to an increased accumulation of ADAM17 on the cell surface, suggesting it disrupts the protein's normal recycling and internalization. researchgate.net Furthermore, studies on tumor necrosis factor-α (TNF-α) have shown that this compound increases the amount of the membrane form of TNF (mTNF), an effect that is not related to the shedding activity of ADAM17. researchgate.net

Nucleic acid metabolism encompasses the synthesis and degradation of DNA and RNA, processes fundamental to cell life. iimcb.gov.plwikipedia.org Proteins that bind to nucleic acids are central to regulating gene expression. mdpi.commdpi.com this compound has been found to exert genotoxic effects. caymanchem.com Studies in HL-60 human promyelocytic leukemia cells demonstrated that this compound induces DNA damage. sigmaaldrich.comresearchgate.net This damage is believed to occur through the binding of this compound to the minor groove of the DNA, which in turn activates cellular damage response pathways and can lead to apoptosis. researchgate.net

Cellular Responses and Physiological Effects of this compound in In Vitro and Research Models

The molecular interactions of this compound translate into significant and observable effects on cellular processes, particularly endocytosis and metabolic pathways.

As a potent inhibitor of clathrin-mediated endocytosis (CME), this compound serves as a valuable chemical tool for studying this fundamental cellular process. caymanchem.comsigmaaldrich.comunitus.it Its inhibitory action is acute, specific, and reversible. nih.gov In multiple mammalian cell lines, this compound effectively blocks the uptake of various receptors that rely on CME, such as the transferrin receptor (TfnR) and the epidermal growth factor receptor (EGFR). nih.gov The compound does not, however, inhibit other endocytic pathways like caveolae-mediated endocytosis, highlighting its specificity. nih.gov Mechanistically, treatment with this compound causes a redistribution of the clathrin heavy chain and the AP2 adaptor protein from the cell membrane into the cytosol. nih.gov This disruption prevents the formation of functional clathrin-coated pits required for cargo internalization. caymanchem.comnih.gov

Cell LineIC50 for CME InhibitionReference Receptor
H12992.7 µMTransferrin Receptor (TfnR)

This table summarizes the reported half-maximal inhibitory concentration (IC50) of this compound for clathrin-mediated endocytosis (CME) in a specific cell line. Data sourced from nih.govmedchemexpress.com.

By targeting and inhibiting Hexokinase 2 (HK2), this compound directly disrupts glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). nih.govmdpi.comresearchgate.net Whole transcriptome and metabolomic profiling have confirmed that the glycolysis pathway is significantly affected by this compound treatment. nih.govresearchgate.net In pancreatic cancer cells, this inhibition leads to a cascade of metabolic changes, including a significant decrease in the downstream product glucose-6-phosphate and a corresponding slight increase in intracellular glucose levels. nih.govresearchgate.net Furthermore, this compound treatment reduces glucose consumption, lactate (B86563) production, and the extracellular acidification rate (ECAR), all of which are indicators of suppressed glycolytic flux. nih.govingentaconnect.comresearchgate.net This disruption of a central energy-producing pathway contributes to the compound's anti-proliferative effects in cancer models. nih.govactapharmsci.com

Cell LineEffect on GlycolysisKey Findings
PANC-1 (Pancreatic)InhibitionDrop in glucose-6-phosphate, increase in intracellular glucose, reduced lactate production, decreased ECAR. nih.govresearchgate.net
MDA-MB-231 (Breast)InhibitionReduced hexokinase activity and lactate production. actapharmsci.comingentaconnect.com
MCF-7 (Breast)InhibitionReduced hexokinase activity and lactate production. actapharmsci.comingentaconnect.com

This table outlines the observed effects of this compound on glycolysis in different cancer cell lines. Data sourced from nih.govresearchgate.netactapharmsci.comingentaconnect.com.

Induction of Cellular Stress Responses and Programmed Cell Death (Apoptosis/Autophagy) in Cancer Cell Lines (In Vitro)

This compound (IKA) demonstrates notable cytotoxic effects against a variety of cancer cell lines in vitro by inducing cellular stress and activating programmed cell death pathways, including apoptosis and autophagy. researchgate.net Its mechanisms are multifaceted, often involving direct interaction with key cellular components, leading to a cascade of events that culminate in cell death.

One of the primary mechanisms of this compound-induced cytotoxicity is the induction of apoptosis. In human promyelocytic leukemia (HL-60) cells, this compound treatment was shown to cause DNA damage, which subsequently activates a caspase-dependent apoptotic pathway. researchgate.net This involves the activation of initiator caspases-8 and -9, as well as the executioner caspase-3. researchgate.net The compound has also exhibited significant cytotoxic effects against other cancer cell lines, including MCF-7 breast carcinoma, HMO2 gastric adenocarcinoma, and HepG2 hepatocellular carcinoma. researchgate.net

In addition to apoptosis, this compound is a known inducer of autophagy. researchgate.net This process is initiated by an increase in the concentration of cytosolic Ca2+, which leads to the activation of the CaMKKβ and AMPK pathways, ultimately promoting autophagy. researchgate.net Autophagy is a cellular self-degradation process that can either promote cell survival or contribute to cell death, depending on the cellular context. In the case of this compound's anticancer activity, it appears to be a component of its cytotoxic effects. researchgate.net

Cancer Cell LinePathway/EffectKey Molecular Events
HL-60 (Human promyelocytic leukemia)ApoptosisDNA damage; activation of caspases-3, -8, and -9. researchgate.net
MCF-7 (Breast carcinoma)Cytotoxicity, Apoptosis, Glycolysis InhibitionDownregulation of HK2 and Tissue Factor (TF) expression; reduced lactate production. researchgate.netresearchgate.netactapharmsci.com
HMO2 (Gastric adenocarcinoma)CytotoxicitySignificant cytotoxic effects observed. researchgate.net
HepG2 (Hepatocellular carcinoma)CytotoxicitySignificant cytotoxic effects observed. researchgate.net
Pancreatic Ductal Adenocarcinoma (PDAC)Glycolysis InhibitionTargeting and inhibition of Hexokinase 2 (HK2); reduction in glucose-6-phosphate. researchgate.net
MDA-MB-231 (Breast cancer)Glycolysis InhibitionReduced lactate production; downregulation of HK2 and TF expression. researchgate.netactapharmsci.com
General Cancer CellsAutophagyIncrease in cytosolic Ca2+; activation of CaMKKβ-AMPK pathway. researchgate.net

Immunomodulatory Effects on Antigen-Presenting Cells and Cytokine Production

This compound has been identified as a potent immunomodulatory agent, capable of stimulating cellular immune responses by acting on antigen-presenting cells (APCs), particularly dendritic cells (DCs). nih.gov APCs are crucial for initiating adaptive immune responses by processing and presenting antigens to T cells. mdpi.com

The primary immunomodulatory mechanism of this compound involves the inhibition of hexokinase 2 (HK2) within DCs. nih.govresearchgate.net This metabolic intervention stimulates the antigen-presenting potential of these cells. nih.gov In a screening system designed to identify immunostimulatory drugs, this compound was shown to enhance the ability of DCs to present a major histocompatibility complex (MHC) class I-restricted antigen to a T-cell hybridoma, resulting in increased secretion of interleukin-2 (B1167480) (IL-2). nih.gov IL-2 is a critical cytokine for T-cell proliferation and activation. nih.gov

By enhancing the function of DCs, this compound can improve the anticancer activity of other therapeutic agents. For example, it has been shown to boost the efficacy of the immunogenic chemotherapeutic agent oxaliplatin (B1677828) in a T cell-dependent manner. nih.govresearchgate.net This suggests that this compound's ability to stimulate APCs can lead to a more robust and effective anti-tumor immune response. The activation of T-cells by professional APCs typically involves the secretion of various cytokines that drive the immune response. Th1-type cytokines, such as IL-2 and interferon-gamma (IFN-γ), are central to cellular immunity against tumors, while IL-12, produced by APCs, is a key initiator of this type of response. nih.gov this compound's action on DCs promotes this cascade, leading to enhanced T-cell proliferation and cytokine secretion. nih.govresearchgate.net

Cell TypeMechanism of ActionEffect on Immune ResponseKey Cytokines Involved
Dendritic Cells (DCs)Inhibition of Hexokinase 2 (HK2). nih.govresearchgate.netStimulates antigen-presenting potential. nih.govInterleukin-2 (IL-2). nih.gov
T-cellsIndirect activation via enhanced DC function. nih.govIncreased proliferation and cytokine production. nih.govresearchgate.netInterleukin-2 (IL-2), Interferon-gamma (IFN-γ). nih.govnih.gov

Structure-Mechanism Relationships at the Molecular Level

The biological activity of this compound is intrinsically linked to its unique and complex chemical structure, a polycyclic tetramate macrolactam. Understanding the relationship between its structural features and its mechanism of action is crucial for its development as a therapeutic lead.

The core structure of this compound features a large macrolactam ring fused to a polycyclic system, with a key tetramic acid moiety. This architecture is responsible for its diverse bioactivities. Molecular docking studies have provided insights into how this compound interacts with its molecular targets. For instance, its interaction with hexokinase 2 (HK2) is a key part of its anticancer and immunomodulatory effects. researchgate.net Computational MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) calculations indicate that electrostatic interactions and polar solvation energy contribute significantly to the stabilization of the this compound-HK2 complex. researchgate.net

The tetramate moiety is a critical feature for the bioactivity of this compound and related compounds. This functional group is known to be involved in metal chelation. Studies have shown that this compound can form a complex with Fe(III) ions, specifically in a Fe(III)(this compound)2 stoichiometry. researchgate.net This ability to bind iron and subsequently reduce it to its ferrous form can trigger Fenton chemistry, generating reactive oxygen species that may contribute to its antimicrobial and cytotoxic effects. researchgate.net

While extensive structure-activity relationship (SAR) studies on this compound itself are limited in the public domain, research on related natural product scaffolds, such as manzamines and quinolines, highlights the importance of specific functional groups and structural modifications. nih.govmdpi.com For these classes of compounds, modifications to heterocyclic rings or side chains can drastically alter biological potency and target specificity. nih.govmdpi.com For this compound, it is hypothesized that the rigid polycyclic core provides the correct orientation for the tetramate moiety and other functional groups to interact with their biological targets, while modifications to the macrolactam ring or its substituents could fine-tune its activity and selectivity.

Comparative Analysis of this compound's Mechanism with Related Bioactive Compounds

This compound belongs to the polycyclic tetramate macrolactam (PTM) family, a class of natural products known for a wide range of biological activities. researchgate.net Comparing its mechanism to other PTMs and bioactive compounds reveals both shared pathways and unique properties.

A closely related PTM is Equisetin . Like this compound, Equisetin is also a tetramate that exhibits antibacterial properties. researchgate.net A key mechanistic similarity is their ability to act as metallophores. Both compounds can bind iron and are proposed to exert their antimicrobial effects partly through the generation of radicals via Fenton chemistry. researchgate.net However, they form different stoichiometric complexes with iron, with Equisetin forming Fe(III)(equisetin)3 and Fe(III)(equisetin)2 complexes, compared to this compound's Fe(III)(this compound)2 complex, suggesting subtle differences in their interaction with metal ions. researchgate.net

Another relevant comparison is with HSAF (diastovaricin I) , another polycyclic tetramate macrolactam with potent antifungal activity. The primary target of HSAF is the elongator complex protein 3 (Epl3) in fungi, which disrupts histone acetylation and chromatin structure. While this compound's primary anticancer target has been identified as hexokinase 2, the structural similarity to HSAF suggests that it might interact with other protein targets, potentially explaining its broad spectrum of activity.

When compared to other anticancer agents that induce cellular stress, this compound's mechanism shows interesting parallels. For example, the drug Disulfiram , when complexed with copper, induces apoptosis in cancer cells by activating the IRE1α-XBP1 pathway of the unfolded protein response (UPR), a key cellular stress response. nih.gov This leads to autophagy-dependent apoptosis. nih.gov this compound also induces both autophagy and apoptosis, mediated by calcium signaling and caspase activation, respectively. researchgate.net While the initial triggers differ (metal complex-induced ER stress for Disulfiram/Cu vs. HK2 inhibition and Ca2+ flux for this compound), the convergence on the pathways of programmed cell death highlights a common strategy for eliminating cancer cells.

Finally, compared to other glycolysis inhibitors like Sodium Oxamate , this compound's direct targeting of HK2 provides a more specific point of intervention. actapharmsci.com Its dual action as both a glycolysis inhibitor and an immunomodulator further distinguishes it from many other metabolic anticancer agents, presenting a unique therapeutic profile that combines direct cytotoxicity with immune system activation. researchgate.netnih.gov

Chemical Synthesis and Analog Design of Ikarugamycin

Total Synthesis Strategies for Ikarugamycin

The total synthesis of this compound, creating the molecule from simple, commercially available precursors, represents a significant achievement in organic chemistry. Different strategies have been developed to construct its intricate polycyclic framework and macrocycle.

Retrosynthetic analysis is a problem-solving technique where a target molecule is conceptually broken down into simpler precursor structures. wikipedia.org This process is repeated until readily available starting materials are reached. For a molecule as complex as this compound, this approach is essential for planning a logical synthetic route.

Most synthetic strategies for this compound employ a convergent approach, where different key fragments of the molecule are synthesized independently before being joined together in the later stages. The primary retrosynthetic disconnections for this compound typically break the molecule into two major components:

The Polycyclic Carbocyclic Core: This rigid C1-C15 as-hydrindacene unit contains a significant portion of the molecule's stereocenters.

The Macrocyclic Lactam Side Chain: This unit contains the tetramic acid moiety (C26-C29) and the unsaturated aliphatic chain that forms the large ring.

By identifying these key substructures, chemists can focus on developing efficient and stereocontrolled syntheses for each fragment before the crucial step of coupling them and closing the macrocycle. acs.orgthieme-connect.com

A major hurdle in the synthesis of this compound is controlling the precise three-dimensional arrangement of its multiple stereocenters. Several powerful strategies have been employed to address this challenge:

Chemical Synthesis: Convergent total syntheses have been reported that strategically install the required stereochemistry. For example, Paquette and co-workers developed a triply convergent enantioselective total synthesis of (+)-Ikarugamycin. acs.org Their approach involved the carefully planned assembly of three key fragments, ensuring the correct relative and absolute stereochemistry was established at each step. thieme-connect.com Key reactions such as kinetic resolutions and diastereoselective additions were instrumental in achieving this control.

Biocatalytic Total Synthesis: An alternative and highly efficient approach harnesses the power of enzymes. A biocatalytic total synthesis of this compound has been demonstrated using the natural biosynthetic machinery outside of its native organism. nih.govresearchgate.net This "one-pot" reaction utilizes an iterative Polyketide Synthase/Non-Ribosomal Peptide Synthetase (PKS/NRPS) system along with specific reductases. nih.gov This enzymatic cascade masterfully constructs 15 carbon-carbon and 2 carbon-nitrogen bonds, flawlessly setting all the stereocenters as dictated by the enzymes' active sites. nih.govresearchgate.net This method highlights the potential of biocatalysis for the efficient ex vivo synthesis of complex natural products.

Semi-Synthesis Approaches to this compound and its Derivatives

Semi-synthesis involves using the natural product this compound, or a late-stage biosynthetic intermediate, as a starting material to create new derivatives. This approach is often more straightforward than total synthesis for generating a variety of analogues for structure-activity relationship studies. While total synthesis has been a major focus, the generation of derivatives from the natural product has also been explored. For instance, 28-N-methylthis compound, a derivative with a methyl group on the tetramic acid nitrogen, was first reported in a patent as a synthetic derivative of this compound before it was later isolated from a natural source. nih.govresearchgate.net This indicates that chemical modifications, such as N-alkylation on the parent scaffold, are feasible.

Design and Synthesis of this compound Analogues and Hybrids

The creation of this compound analogues is driven by the goal of understanding its biological activity and potentially developing new therapeutic agents with improved properties.

Structure-Activity Relationship (SAR) studies aim to understand how specific structural features of a molecule contribute to its biological activity. The isolation and characterization of naturally occurring this compound derivatives have provided valuable SAR insights.

A bioassay-guided fractionation of extracts from Streptomyces zhaozhouensis led to the isolation of several new polycyclic tetramate macrolactams (PTMs) structurally related to this compound. nih.govresearchgate.net These compounds, including isomers and N-methylated versions, showed antifungal activity against Aspergillus fumigatus and Candida albicans, as well as antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govscispace.com The finding that these natural analogues, with modifications at positions like N-28, retain potent bioactivity suggests that this part of the molecule can be altered without losing its essential function. nih.govresearchgate.net This knowledge guides the rational design of new synthetic analogues, allowing chemists to focus modifications on areas that are not critical for the compound's mechanism of action, in hopes of fine-tuning its properties.

While traditional chemical combinatorial synthesis for this compound is not widely reported, a powerful biological equivalent, combinatorial biosynthesis , has been successfully applied to the broader PTM class of compounds. mdpi.com This technique involves genetically engineering the biosynthetic pathway of these molecules.

By activating silent PTM gene clusters in a host organism and swapping key genes, such as those for cytochrome P450 enzymes (CYPs), researchers can generate novel PTM structures that are not produced naturally. mdpi.com This "plug-and-play" biosynthetic approach has led to the production of new derivatives. nih.govacs.org For example, the heterologous expression of the cryptic cbm gene cluster led to the identification of new PTMs called combamides A-E, and further combinatorial biosynthesis efforts generated additional derivatives. nih.govacs.org This strategy effectively creates a library of this compound-like analogues by mixing and matching the biological "parts" that build them, providing a powerful tool for discovering new bioactive compounds within this structural family. mdpi.com

Methodological Advancements Driven by this compound Synthesis Research

The quest to synthesize this compound has pushed the boundaries of chemical synthesis, leading to notable progress in areas such as convergent synthesis, macrocyclization strategies, and biocatalysis. These endeavors have provided new tools and insights for the construction of complex molecular architectures.

Biocatalytic and Chemo-enzymatic Innovations

A groundbreaking development in the synthesis of this compound has been the harnessing of its own biosynthetic machinery. Researchers have successfully achieved a biocatalytic total synthesis of this compound in a one-pot reaction. acs.org This enzymatic approach utilizes an iterative polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) system along with two reductases to construct 15 carbon-carbon and 2 carbon-nitrogen bonds, demonstrating the power of biocatalysis for the efficient synthesis of complex natural products. acs.org

Further investigations into the biosynthesis have elucidated the roles of specific enzymes. The enzymes IkaB and IkaC have been identified as key players in the reductive cyclization cascade that forms the characteristic 5-6-5 carbocyclic core of this compound. This understanding of the natural cyclization strategy opens avenues for its application in synthetic contexts.

Moreover, a chemo-enzymatic approach has been developed to generate novel analogs of this compound. By providing a synthetic precursor, lysobacterene A, and its extended analog to the cyclizing enzymes IkaB and IkaC, researchers were able to produce "homo-ikarugamycin," a larger macrolactam. This work not only demonstrates the catalytic promiscuity of these enzymes but also establishes a platform for the biotechnological diversification of this class of natural products.

Convergent Synthetic Strategies in Traditional Organic Chemistry

Similarly, the Boeckman group has reported a highly convergent and enantioselective synthesis of (+)-Ikarugamycin. acs.org A key feature of their approach is the application of a novel ketene-mediated cyclization for the construction of the 16-membered macrocyclic lactam ring. This methodological innovation addresses a significant challenge in the synthesis of macrolactams and has broader applications in organic synthesis.

Advancements in Key Ring-Forming Reactions

The construction of the intricate polycyclic core of this compound has been a focal point of synthetic innovation. The intramolecular Diels-Alder reaction has emerged as a powerful tool for the stereocontrolled synthesis of the decahydro-as-indacene subunit of this compound. Research in this area has focused on achieving high levels of diastereoselectivity to set the multiple stereocenters of the carbocyclic core with precision.

The synthesis of the tetramic acid moiety, a common feature in this class of natural products, has also seen methodological refinements driven by the pursuit of this compound. These efforts have led to more efficient and stereoselective methods for the construction of this important pharmacophore.

The following table summarizes some of the key methodological advancements spurred by this compound synthesis research:

Methodological Advancement Description Key Research Group/Approach
Biocatalytic Total Synthesis One-pot enzymatic synthesis using PKS/NRPS machinery and reductases. acs.orgGulder Group
Chemo-enzymatic Analog Synthesis Use of synthetic precursors with biosynthetic enzymes to create novel analogs like homo-ikarugamycin.Gulder Group
Triply Convergent Synthesis A highly efficient strategy involving the coupling of three independently synthesized fragments.Paquette Group
Ketene-Mediated Macrocyclization A novel method for the construction of the 16-membered macrolactam ring.Boeckman Group
Intramolecular Diels-Alder Reaction Stereocontrolled construction of the polycyclic carbocyclic core.Various Groups

Biological Activities and Efficacy in Pre Clinical Research Models of Ikarugamycin

Antimicrobial Activities of Ikarugamycin

This compound exhibits inhibitory effects against various pathogens, including bacteria, fungi, and protozoa.

This compound has shown notable antibacterial activity, particularly against Gram-positive bacteria. researchgate.net In vitro studies have established its efficacy against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) strains. researchgate.netnih.gov

The minimum inhibitory concentration (MIC) of this compound against S. aureus has been reported to be 0.6 μg/mL. mdpi.com At concentrations of 4 times and 8 times the MIC, this compound demonstrated bactericidal activity, significantly reducing the colony-forming units (CFU)/mL of S. aureus within the first six hours of treatment. mdpi.com Furthermore, this compound has shown strong growth inhibition of MRSA with MIC values in the range of 2–4 μg/mL. nih.gov A derivative, 28-N-methylikaguramycin, exhibited even more potent activity with a MIC range of 1–2 μg/mL against MRSA. nih.gov

In a bovine mammary epithelial cell infection model, this compound demonstrated intracellular killing activity, eliminating 90% of intracellular S. aureus at a concentration of 5 μg/mL. mdpi.com This concentration is lower than its cytotoxic concentration against the host cells, suggesting a therapeutic window for treating intracellular infections. mdpi.com

Table 1: In Vitro Antibacterial Activity of this compound and its Derivatives Against MRSA

Compound MIC Range (μg/mL) against MRSA
This compound 2–4
Isothis compound 2–4
28-N-methylikaguramycin 1–2
30-oxo-28-N-methylthis compound 32–64

Data sourced from a study on new this compound derivatives. nih.gov

This compound and its derivatives have demonstrated antifungal properties against pathogenic fungi. In vitro studies have shown their activity against Aspergillus fumigatus and Candida albicans. nih.govnih.gov New derivatives of this compound have also been isolated that show antifungal activity. nih.govnih.gov

This compound was initially recognized for its potent antiprotozoal activity. nii.ac.jp It has demonstrated strong efficacy against Trichomonas vaginalis, with a reported Minimum Inhibitory Concentration (MIC) ranging from 0.3 to 1.25 mcg/ml. nii.ac.jpresearchgate.netchemicalbook.com It is also active against Tetrahymena pyriformis W with a MIC of 1.0 mcg/ml and against Entamoeba histolytica with a MIC of 2-10 mcg/ml. nii.ac.jpresearchgate.net

Antiproliferative and Anticancer Activities of this compound

Beyond its antimicrobial effects, this compound has been investigated for its potential as an anticancer agent, demonstrating cytotoxicity and apoptosis induction in various cancer cell lines and antitumor efficacy in animal models.

This compound exhibits cytotoxic effects in a variety of cancer cell lines. biomol.commdpi.com It has been shown to inhibit the proliferation of human promyelocytic leukemia (HL-60) cells with an IC50 of 221.3 nM. biomol.comebi.ac.uk The mechanism of its cytotoxic effect involves the induction of apoptosis, confirmed by the cleavage of caspases-9, -8, and -3. mdpi.comebi.ac.uk This apoptotic process is initiated by genotoxicity and an increase in intracellular calcium levels, leading to the activation of p38 MAP kinase. ebi.ac.ukresearchgate.net

Studies have also reported its activity against p53-positive MCF-7 breast cancer cells and its ability to induce apoptosis in p53-null HL-60 cells, suggesting a cell-line and p53-independent cell death mechanism. mdpi.com Furthermore, this compound and its derivatives have shown cytotoxicity against NCI-H460 lung carcinoma cells, inducing apoptosis and causing cell cycle arrest in the G1 phase. mdpi.com

Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines

Cell Line Cancer Type IC50
HL-60 Human Promyelocytic Leukemia 221.3 nM
H1299 Non-small Cell Lung Cancer 2.7 µM

Data sourced from studies on the cytotoxic effects of this compound. biomol.commdpi.com

The antitumor effects of this compound have been evaluated in murine xenograft models. While intratumoral administration of this compound alone did not significantly reduce tumor growth in a cutaneous fibrosarcoma model, it enhanced the efficacy of systemic chemotherapy with oxaliplatin (B1677828). nih.gov This combination treatment led to reduced tumor growth and increased survival in mice. nih.gov The antitumor effect of the combination therapy was found to be dependent on T lymphocytes, as the depletion of CD4+ and CD8+ cells nullified the therapeutic benefit. nih.gov

Mechanistically, this compound is thought to stimulate dendritic cell (DC) function by inhibiting hexokinase 2, thereby enhancing their antigen-presenting capabilities and stimulating an anticancer immune response. nih.gov In pancreatic ductal adenocarcinoma (PDAC) xenograft models, this compound reduced tumor size and increased the response to gemcitabine (B846) chemotherapy. researchgate.net

Modulation of Cancer-Related Signaling Pathways (In Vitro)

This compound has demonstrated the ability to influence several signaling pathways crucial to cancer cell proliferation and survival in laboratory settings. In human promyelocytic leukemia (HL-60) cells, this compound treatment led to a reduction in cell viability and induced apoptosis, or programmed cell death. researchgate.net This apoptotic effect was confirmed by the observed cleavage of caspases-9, -8, and -3, key enzymes in the apoptotic cascade. mdpi.com Furthermore, single-cell gel electrophoresis indicated that this compound exerts an early genotoxic effect, causing DNA damage. researchgate.net

The compound has also been shown to affect signaling pathways in other cancer types. In pancreatic ductal adenocarcinoma (PDAC) cells, this compound was found to significantly impact the glycolysis pathway. researchgate.netresearchgate.net Specifically, it inhibits the enzyme Hexokinase 2 (HK2), a critical component of glycolysis. mdpi.comresearchgate.net This inhibition leads to a decrease in glucose consumption and lactate (B86563) production by the cancer cells. researchgate.net Research has also pointed to a potential interaction between Cell division cycle associated 7 (CDCA7) and STAT3 protein, which may affect the transcriptional regulation of HK2. researchgate.net

In non-small cell lung cancer (H1299) cells, this compound has been identified as an inhibitor of clathrin-mediated endocytosis (CME), a process that can be exploited by cancer cells for nutrient uptake and signaling. mdpi.com The compound was found to have an IC50 of 2.7 µM in these cells for the inhibition of CME. mdpi.comebi.ac.uk Additionally, studies have shown that this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast), HMO2 (gastric), HepG2 (liver), and Huh7 (liver). researchgate.net

Table 1: In Vitro Modulation of Cancer-Related Signaling Pathways by this compound

Cell Line Cancer Type Observed Effect Signaling Pathway/Target
HL-60 Promyelocytic Leukemia Induces apoptosis, DNA damage Activation of Caspase-9, -8, -3
PDAC Pancreatic Ductal Adenocarcinoma Inhibition of glycolysis, reduced tumor size Hexokinase 2 (HK2)
H1299 Non-Small Cell Lung Cancer Inhibition of clathrin-mediated endocytosis Clathrin-mediated endocytosis
MCF-7 Breast Carcinoma Cytotoxic effects Not specified
HMO2 Gastric Adenocarcinoma Cytotoxic effects Not specified
HepG2 Hepatocellular Carcinoma Cytotoxic effects Not specified
Huh7 Hepatoma Cytotoxic effects Not specified

Other Documented Biological Activities

This compound has shown potential as an antiviral agent, particularly against the Human Immunodeficiency Virus (HIV). researchgate.net Research indicates that it can inhibit the replication of HIV-1 by interfering with the function of the viral protein Nef. researchgate.net Specifically, this compound has been observed to restore the surface expression of CD4, a receptor that Nef downregulates to promote viral replication. mdpi.com This effect is achieved through the inhibition of clathrin-coated pit (CCP)-dependent endocytosis, a mechanism that Nef utilizes. mdpi.comresearchgate.net By blocking this pathway, this compound prevents the internalization of CD4 from the cell surface, thereby hindering a key step in the HIV life cycle. mdpi.com

Table 2: Antiviral Properties of this compound

Virus Mechanism of Action Reference
HIV-1 Inhibits Nef-induced CD4 downregulation by blocking clathrin-mediated endocytosis mdpi.comresearchgate.net

This compound has demonstrated anti-inflammatory properties in preclinical studies. researchgate.net It has been shown to induce the expression of A20, a protein that acts as a negative regulator of inflammation, in airway epithelial cells. colab.ws This induction of A20 is believed to be the primary mechanism behind its anti-inflammatory effects in these cells. researchgate.net Further research has indicated that this compound can increase the amount of membrane-bound tumor necrosis factor (mTNF) and extend the duration of its expression. researchgate.netnih.gov This suggests that this compound can dysregulate the cellular mechanisms that terminate inflammation, which could be a valuable tool for studying TNF signaling. researchgate.netnih.gov

Table 3: Anti-Inflammatory Effects of this compound

Cell/Model System Observed Effect Mechanism
Airway epithelial cells Reduction of IL-8 release Induction of A20
RAW264 cells Increased and prolonged mTNF expression Dysregulation of inflammatory termination

This compound is a known inhibitor of several key cellular enzymes and processes. ebi.ac.uk A significant target is Hexokinase 2 (HK2), a crucial enzyme in the glycolysis pathway. researchgate.netresearchgate.net By binding to HK2, this compound disrupts the glycolytic flux in pancreatic cancer cells. researchgate.net This inhibition has been confirmed through surface plasmon resonance (SPR) experiments and molecular docking studies. researchgate.net

Another well-documented activity of this compound is the inhibition of clathrin-mediated endocytosis (CME). mdpi.comebi.ac.uk This process is vital for the internalization of various molecules from the cell surface. mdpi.com this compound has been shown to acutely and selectively inhibit CME in a variety of cell lines without affecting other endocytic pathways. mdpi.comebi.ac.uk The inhibitory concentration (IC50) for this effect was determined to be 2.7 μM in H1299 non-small cell lung cancer cells. mdpi.comebi.ac.uk This makes this compound a useful tool for studying the specific roles of CME in cellular biology. mdpi.com

Table 4: Enzyme and Process Inhibition by this compound

Enzyme/Process Cell Line/Model Effect
Hexokinase 2 (HK2) Pancreatic Ductal Adenocarcinoma (PDAC) cells Inhibition of glycolysis
Clathrin-Mediated Endocytosis (CME) H1299 (Non-Small Cell Lung Cancer), other cell lines Acute and selective inhibition of uptake

Synergistic and Antagonistic Effects of this compound in Combination Therapies (Pre-Clinical)

Preclinical research suggests that this compound may have synergistic effects when used in combination with other therapeutic agents, particularly in the context of cancer treatment. researchgate.net The term "synergy" in this context refers to an effect where the combined action of two or more drugs is greater than the sum of their individual effects. nih.gov

In pancreatic ductal adenocarcinoma (PDAC) cells, treatment with this compound was found to increase the cells' response to the chemotherapy drug gemcitabine in vitro. researchgate.netresearchgate.net This suggests that this compound could potentially be used to enhance the efficacy of existing chemotherapy regimens. researchgate.net The mechanism behind this synergy is likely related to this compound's inhibition of Hexokinase 2 and the subsequent disruption of cancer cell glycolysis, which can make the cells more vulnerable to the cytotoxic effects of chemotherapy. researchgate.net The potential for synergistic interactions between targeted agents like this compound and conventional chemotherapy is an area of active investigation, with the goal of developing more effective combination therapies for cancer. nih.govmdpi.com

Table 5: Pre-Clinical Synergistic Effects of this compound

Combination Agent Cancer Type Observed Effect
Gemcitabine Pancreatic Ductal Adenocarcinoma (PDAC) Increased chemotherapy response in vitro

Structure Activity Relationship Sar Studies of Ikarugamycin and Its Analogues

Identification of Essential Pharmacophoric Elements in Ikarugamycin

This compound belongs to the polycyclic tetramate macrolactams (PTMs), a class of natural products characterized by a unique and complex scaffold [No valid results found]. Analysis of its structure reveals several key features that are considered essential for its biological activity. The core pharmacophore of this compound is believed to be composed of three main components:

A Macrocyclic Lactam Ring: This large ring structure provides a rigid framework for the spatial orientation of other functional groups.

A Tetramic Acid Moiety: This acidic heterocycle is a common feature in many biologically active natural products and is crucial for the activity of PTMs nih.gov.

A Polycyclic Carbocyclic System: this compound possesses a distinctive 5-6-5 fused carbocyclic ring system which contributes to its conformational rigidity and interactions with biological targets mdpi.comnih.gov.

Together, these elements create a unique three-dimensional structure that dictates the molecule's ability to interact with specific cellular components, leading to its diverse biological effects, including antibacterial, antifungal, and antiprotozoal activities nih.govresearchgate.net.

Impact of Specific Structural Modifications on Biological Activity and Selectivity

To probe the contribution of different parts of the this compound molecule to its biological activity, researchers have isolated and characterized several natural analogues. A study on derivatives isolated from Streptomyces zhaozhouensis provides significant insights into the SAR of this compound class nih.govnih.gov. The antibacterial and antifungal activities of these analogues were evaluated and compared to the parent compound, this compound.

Key structural modifications and their effects include:

N-methylation of the tetramic acid: The addition of a methyl group to the nitrogen atom at position 28 of the tetramic acid moiety, yielding 28-N-methylthis compound, was found to have a minimal impact on its antibacterial activity against MRSA and antifungal activity against C. albicans. This suggests that this position may be amenable to modification without significant loss of potency nih.govmdpi.com.

Oxidation at C-30: In contrast, the introduction of a ketone at the C-30 position in 30-oxo-28-N-methylthis compound led to a dramatic decrease in antibacterial activity against MRSA and a complete loss of antifungal activity at the tested concentrations nih.govmdpi.com. This indicates that the structural integrity of this portion of the molecule is critical for its antimicrobial effects.

The following table summarizes the antimicrobial activities of this compound and its analogues:

CompoundModificationMRSA MIC (µg/mL)C. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)
This compound-2–444–8
Isothis compoundIsomerization of Δ⁸ to Δ⁹2–42–44–8
28-N-methylthis compoundN-methylation at C-281–244–8
30-oxo-28-N-methylthis compoundOxidation at C-30 and N-methylation at C-2832–64>64>64

These findings highlight that while some parts of the this compound scaffold can be modified to potentially fine-tune its properties, others are highly sensitive to structural changes, underscoring the precise structural requirements for its biological activity.

Stereochemical Requirements for this compound Activity

The complex, three-dimensional structure of this compound contains multiple stereocenters, and the specific stereochemistry is critical for its biological function. The rigid polycyclic system locks the molecule into a defined conformation, which is essential for its interaction with molecular targets.

Computational Chemistry and Molecular Modeling Approaches in this compound SAR

Computational methods are increasingly being used to complement experimental studies and provide deeper insights into the SAR of complex natural products like this compound. Molecular modeling and simulations can help to rationalize observed activities and predict the potential of new derivatives.

In one study, molecular dynamics (MD) simulations were employed to investigate the interaction of this compound and its derivatives with DNA, exploring their potential as anticancer agents researchgate.net. These computational analyses revealed that this compound and 30-oxo-28-N-methylthis compound exhibited similar docking energies when interacting with a DNA duplex, suggesting a comparable binding affinity researchgate.net. However, 28-N-methylthis compound showed a less specific binding to DNA in these models researchgate.net.

Furthermore, Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations were performed to analyze the binding energetics. These calculations indicated that electrostatic interactions play a significant role in the binding energy and that polar solvation provides a stabilizing effect for the this compound-DNA complex researchgate.net. These computational findings, which suggest that this compound could be a potent anticancer agent, align with and help to explain the experimentally observed biological activities. Such in silico approaches are valuable for understanding the molecular basis of action and for guiding the rational design of future this compound analogues with enhanced therapeutic potential.

Resistance Mechanisms to Ikarugamycin

Molecular Basis of Resistance Development in Microorganisms and Cancer Cells

The foundation of resistance to any therapeutic agent lies in cellular changes that prevent the agent from reaching its target, inactivate it, or circumvent its effects. These changes can arise from spontaneous mutations or the acquisition of new genetic material.

In microorganisms, resistance is a well-established survival mechanism. While specific studies on microbial resistance to Ikarugamycin are not extensively detailed, general principles of antibiotic resistance are applicable. These include intrinsic resistance, where a microorganism naturally lacks the target of the antibiotic, or acquired resistance, which develops through genetic changes. nih.govfrontiersin.org For antibiotic-producing organisms like Streptomyces, self-resistance mechanisms are crucial to avoid self-intoxication by the compounds they synthesize. nih.govfrontiersin.org

In cancer cells, resistance is a major factor in treatment failure. A key mechanism is the metabolic reprogramming of cancer cells, which alters cellular metabolic pathways to support the survival and growth of drug-resistant cells. researchgate.net This can involve an increase in glycolysis, providing the energy needed to evade the effects of chemotherapy. researchgate.net Furthermore, cancer cells can communicate and transfer resistance through extracellular vesicles (EVs), which can carry drug efflux pumps or anti-apoptotic proteins from a resistant cell to a sensitive one. researchgate.net this compound's identified activity against cancer cells involves the inhibition of hexokinase 2 (HK2), a key enzyme in the glycolysis pathway. researchgate.netresearchgate.netnih.gov Therefore, resistance in cancer cells is intrinsically linked to alterations in this metabolic pathway.

Cell Type Basis of Resistance Description Relevant Findings
Microorganisms Self-Resistance in ProducerThe producing organism (Streptomyces sp.) possesses inherent mechanisms to protect itself from the antibiotic it creates, potentially through enzymatic inactivation or efflux. nih.govfrontiersin.orgThe biosynthesis of similar complex antibiotics involves dedicated self-resistance enzymes. nih.gov
Acquired ResistanceNon-producing microbes may acquire resistance through horizontal gene transfer or mutation, leading to efflux pumps, target modification, or drug inactivation. nih.govfrontiersin.orgGeneral antibiotic resistance mechanisms are widespread in bacteria. frontiersin.orgnih.gov
Cancer Cells Metabolic ReprogrammingCancer cells can alter their metabolic pathways, such as increasing glycolysis, to overcome the inhibitory effects of drugs like this compound that target these processes. researchgate.netresearchgate.netThis compound's primary target in pancreatic cancer is Hexokinase 2 (HK2), a key glycolytic enzyme. researchgate.netresearchgate.net
Intercellular Transfer via EVsExtracellular vesicles (exosomes) can transport resistance factors, such as functional efflux pumps or their mRNA, from resistant to non-resistant cancer cells. researchgate.netEVs are known mediators of drug resistance in various cancers. researchgate.net
Target Modification/ExpressionAlterations in the drug's target, such as mutations in the HK2 gene or changes in its expression level, can reduce drug efficacy. researchgate.netcrstoday.comStudies show this compound's effect is linked to the downregulation of HK-2 expression at the protein level. researchgate.net

Role of Efflux Pumps in this compound Resistance

Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antibiotics and other toxic compounds, out of the cell. nih.govfrontiersin.org This action lowers the intracellular concentration of the drug, preventing it from reaching its target and conferring resistance. Overexpression of efflux pumps is a common mechanism for multidrug resistance (MDR) in both bacteria and cancer cells. nih.govnih.gov

These pumps are categorized into several major superfamilies based on their structure and energy source. In bacteria, the Resistance-Nodulation-Division (RND) family is particularly potent in Gram-negative bacteria, while the ATP-Binding Cassette (ABC) superfamily and the Major Facilitator Superfamily (MFS) are widespread. nih.govnih.govfrontiersin.org Similarly, human cancer cells can overexpress ABC transporters, which use ATP hydrolysis to expel anticancer drugs, thereby reducing their effectiveness. nih.govnih.gov

While specific efflux pumps responsible for transporting this compound have not been definitively identified, this mechanism is a highly probable route for resistance. The ability of extracellular vesicles to transfer functional efflux pumps between cancer cells underscores the importance of this pathway in the development of a resistant tumor microenvironment. researchgate.net Studies on other complex natural products have demonstrated the role of P-glycoprotein (Pgp)-like transporters in drug resistance, which can sometimes be reversed by efflux pump inhibitors. sciprofiles.com

Efflux Pump Superfamily Energy Source Typical Location Significance in Resistance
ATP-Binding Cassette (ABC) ATP HydrolysisBacteria and Eukaryotes (including human cancer cells)A major contributor to multidrug resistance (MDR) in cancer by pumping out chemotherapeutic agents. nih.govnih.gov
Resistance-Nodulation-Division (RND) Proton Motive ForcePrimarily Gram-negative bacteriaConfers resistance to a broad range of antibiotics and toxic compounds; a major factor in clinical resistance. nih.govfrontiersin.org
Major Facilitator Superfamily (MFS) Proton Motive ForceFound in virtually all organismsThe largest family of secondary transporters, responsible for the efflux of a wide variety of substrates. nih.gov
Small Multidrug Resistance (SMR) Proton Motive ForceBacteriaTransport lipophilic cationic drugs and quaternary ammonium (B1175870) compounds.
Multidrug and Toxic Compound Extrusion (MATE) Sodium Ion or Proton GradientBacteria and EukaryotesContribute to resistance against various antibiotics and toxic compounds. nih.gov

Enzymatic Inactivation of this compound by Resistant Strains

A direct method of resistance involves the enzymatic degradation or modification of the antibiotic molecule itself, rendering it inactive. frontiersin.orgnih.gov This strategy is widely employed by bacteria and is a common self-resistance mechanism in antibiotic-producing organisms. nih.govfrontiersin.org The enzymes responsible can catalyze a variety of chemical reactions, such as hydrolysis, acylation, or redox reactions, that destroy or alter the drug's pharmacophore. nih.govnih.gov

For complex polycyclic molecules like this compound, specific enzymes are likely required for inactivation. Research into the biosynthesis of related antibiotics has revealed that producing organisms often co-express resistance genes. nih.gov For example, studies on the tetrahydroisoquinoline antibiotic NDM found that the producing organism utilizes a short-chain dehydrogenase/reductase (SDR) enzyme to carry out a reductive inactivation of the molecule's active hemiaminal group. nih.gov This type of enzymatic reduction, which inactivates the compound without destroying its core skeleton, represents a sophisticated self-resistance strategy. nih.gov

Given that this compound is a complex natural product synthesized by Streptomyces via a pathway involving enzymes like IkaA, IkaB, and IkaC, it is highly probable that the producing strain possesses a dedicated enzyme for its inactivation to prevent toxicity. researchgate.netbiorxiv.org This could involve a similar reductive mechanism or another form of chemical modification catalyzed by a specific resistance enzyme encoded within its biosynthetic gene cluster.

Future Directions and Emerging Research Avenues in Ikarugamycin Studies

Exploration of Undiscovered Biological Activities and Therapeutic Potential

Beyond its established antimicrobial effects, recent research has unveiled a range of other biological activities for Ikarugamycin, opening new avenues for its therapeutic application. These discoveries suggest its potential utility in oncology, immunology, and in the study of fundamental cellular processes.

Key emerging biological activities include:

Anticancer Activity: this compound has demonstrated notable effects against various cancer cell lines. It was found to inhibit glycolysis in pancreatic cancer cells by targeting hexokinase 2 (HK2), a key enzyme in glucose metabolism. researchgate.netsjtu.edu.cn This action leads to a reduction in lactate (B86563) production and suppresses cancer cell proliferation. researchgate.net Studies have also shown it induces apoptosis in human promyelocytic leukemia (HL-60) cells and is active against breast cancer cells. mdpi.com

Inhibition of Clathrin-Mediated Endocytosis (CME): this compound has been identified as a selective inhibitor of CME, a crucial process for the cellular uptake of nutrients, receptors, and ligands. mdpi.comnih.gov It was shown to inhibit the CME of multiple receptors across different cell lines with an IC50 value of 2.7 µM in H1299 cells. mdpi.comnih.gov This makes this compound a valuable tool for studying endocytic pathways and a potential starting point for therapies targeting diseases where this process is dysregulated.

Immunomodulatory Effects: this compound has been identified as a stimulator of dendritic cells (DCs), which are critical for initiating immune responses. bmj.com It was shown to upregulate activation markers on DCs, such as CD40, CD80, and CD86, and to stimulate their antigen-presenting potential by inhibiting hexokinase 2. bmj.com This suggests a potential role for this compound and its analogs in immunotherapy.

Other Cellular Functions: The compound has been reported to interfere with the uptake of oxidized low-density lipoprotein (LDL) in macrophages and to inhibit the Nef-induced downregulation of CD4 on the cell surface, a process relevant to HIV replication. nih.govmdpi.com

Table 1: Summary of Emerging Biological Activities of this compound
Biological ActivityMechanism/TargetCell Line/Model StudiedKey FindingReference
AnticancerInhibition of Hexokinase 2 (HK2)Pancreatic Ductal Adenocarcinoma (PDAC) cells, HL-60 (leukemia)Inhibits glycolysis, reduces tumor size, and increases response to gemcitabine (B846). Induces apoptosis. researchgate.netsjtu.edu.cnmdpi.com
Inhibition of EndocytosisSelective inhibition of Clathrin-Mediated Endocytosis (CME)H1299 (lung cancer), ARPE-19 (retinal), HeLaInhibits uptake of multiple CME-specific receptors with an IC50 of 2.7 µM. mdpi.comnih.gov
ImmunomodulationStimulation of Dendritic Cells (DCs) via HK2 inhibitionBone Marrow-Derived Dendritic Cells (BMDCs)Upregulates DC activation markers (CD40, CD80, CD86), enhancing antigen presentation. bmj.com
Lipid Uptake InhibitionInhibition of oxidized LDL uptakeJ774 macrophagesReduces the rate of oxidized LDL uptake. nih.gov

Strategies for Overcoming Resistance to this compound

While this compound is not a frontline clinical antibiotic, understanding and preempting potential resistance mechanisms is crucial for the development of any antimicrobial or anticancer agent. Strategies to combat resistance generally focus on several key areas applicable to this compound and its derivatives.

Combination Therapy: Using a combination of drugs that target different cellular pathways is a proven strategy to overcome resistance. mdpi.com Given that this compound targets metabolic pathways by inhibiting hexokinase 2, it could be paired with other anticancer drugs to create a synergistic effect and overcome multidrug resistance. researchgate.netresearchgate.net For instance, its ability to increase the response to gemcitabine in pancreatic cancer models is a prime example of this potential. mdpi.com

Targeting Resistance Mechanisms Directly: Some resistance mechanisms involve the enzymatic degradation of a drug or its removal from the cell via efflux pumps. researchgate.netacs.org While specific resistance mechanisms to this compound are not yet well-defined, future research could focus on identifying them and co-administering inhibitors that block these specific pathways.

Development of Novel Analogs: Rational design of new analogs is a key strategy to evade resistance. acs.org By modifying the this compound scaffold, it may be possible to create derivatives that are no longer recognized by resistance-conferring enzymes or efflux pumps, or that have enhanced binding to their molecular target.

Bioengineering for Enhanced Production and Diversification of this compound

The low yield from natural producers and the high commercial price of this compound have historically limited its widespread use in research. nih.gov Bioengineering offers a powerful solution to this bottleneck, aiming to increase production titers and generate novel derivatives.

Heterologous Expression and Fermentation Optimization: Researchers have successfully transferred the this compound biosynthetic gene cluster into more tractable host organisms like Escherichia coli and various Streptomyces species. nih.govtu-dresden.de By screening different expression vectors, host strains, and optimizing cultivation conditions, production levels have been dramatically increased, with reported titers reaching over 135 mg/L. nih.govtu-dresden.de This makes biotechnological production a viable and affordable source of the compound.

Enzymatic Total Synthesis: The entire biosynthetic machinery for this compound, comprising the iterative polyketide synthase/non-ribosomal peptide synthetase (iPKS/NRPS) IkaA and two reductive enzymes, IkaB and IkaC, has been reconstituted. tu-dresden.de This allows for the fully enzymatic, one-pot total synthesis of the complex molecule, showcasing the efficiency of biocatalysis. tu-dresden.demdpi.com

Combinatorial Biosynthesis and Diversification: The modular nature of the biosynthetic pathway allows for "plug-and-play" systems. By expressing the core synthase IkaA with tailoring enzymes from other PoTeM pathways, new derivatives can be created. tu-dresden.debiorxiv.org For example, using promiscuous hydroxylases can convert this compound into its hydroxylated congener, butremycin. tu-dresden.de Furthermore, by engineering the adenylation domain of IkaA to accept different amino acid substrates (like L-lysine instead of L-ornithine), researchers have produced "homo-ikarugamycin," a novel analog with an expanded macrocycle core structure. nih.govhelmholtz-hips.de

Table 2: Bioengineering Strategies for this compound Production and Diversification
StrategyKey Genes/EnzymesHost OrganismOutcomeReference
Heterologous Expression & OptimizationIkaA, IkaB, IkaCE. coli, StreptomycesIncreased production titers to >135 mg/L, enabling affordable access. nih.govtu-dresden.de
Enzymatic Total SynthesisIkaA, IkaB, IkaC (recombinant)In vitro (one-pot reaction)Efficient biocatalytic synthesis of this compound. tu-dresden.demdpi.com
Combinatorial BiosynthesisIkaA + modifying enzymes from other pathways (e.g., hydroxylases)E. coliGeneration of new derivatives like butremycin. tu-dresden.debiorxiv.org
Protein Engineering & Chemo-enzymatic SynthesisEngineered IkaA, IkaBCRecombinant bacteriaProduction of homo-ikarugamycin, a novel analog with an extended core. nih.govhelmholtz-hips.de

Development of Novel Analogs with Improved Efficacy or Selectivity

The chemical scaffold of this compound provides a rich foundation for generating novel analogs with potentially improved therapeutic properties, such as enhanced potency, better selectivity, or a different spectrum of activity. This is achieved through both biosynthetic engineering (as described above) and chemical or semi-synthetic methods.

Isolation of New Natural Derivatives: Bioassay-guided fractionation of producing strains like Streptomyces zhaozhouensis has led to the isolation of new, naturally occurring this compound derivatives. nih.govmdpi.com These include compounds like isothis compound , 28-N-methylthis compound , and 30-oxo-28-N-methylthis compound . nih.gov

Evaluation of Novel Analogs: These new derivatives have been tested for their biological activities. For instance, isothis compound and 28-N-methylthis compound showed strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values in the range of 1–4 μg/mL. nih.gov

Chemo-enzymatic and Synthetic Approaches: Late-stage C-H oxidation of the this compound scaffold using cytochrome P450 enzymes like CftA can produce derivatives such as clifednamide A and clifednamide C . nsf.gov Such modifications can alter the molecule's properties and biological activity. nsf.gov The development of synthetic routes allows for more systematic structural changes to explore structure-activity relationships, aiming to create analogs with optimized characteristics for specific therapeutic targets. sioc-journal.cnnih.gov

Table 3: Selected this compound Analogs and Their Activities
Analog NameSource/MethodNoted Biological ActivityReference
Isothis compoundNatural isolationStrong antibacterial activity against MRSA (MIC 2–4 μg/mL). nih.gov
28-N-methylthis compoundNatural isolationStrong antibacterial activity against MRSA (MIC 1–2 μg/mL). nih.govmdpi.com
30-oxo-28-N-methylthis compoundNatural isolationWeaker antibacterial activity against MRSA (MIC 32–64 μg/mL). nih.gov
Homo-ikarugamycinBioengineering/Chemo-enzymaticNovel PoTeM with an extended carbon skeleton. nih.govhelmholtz-hips.de
Clifednamide AChemo-enzymatic (CftA enzyme)Active against carcinoma cells. nsf.govmdpi.com
ButremycinCombinatorial biosynthesis3-hydroxyl derivative of this compound. tu-dresden.denaturalproducts.net

Application of Advanced '-Omics' Technologies in this compound Research (e.g., Proteomics, Metabolomics for Target Identification)

The identification of a drug's molecular target is often a rate-limiting step in its development. Modern '-omics' technologies provide powerful, unbiased approaches to elucidate mechanisms of action and identify specific cellular targets. nih.govresearchgate.net

Metabolomics and Transcriptomics: These approaches have been pivotal in clarifying this compound's anticancer effects. By analyzing global changes in metabolites and gene expression in pancreatic cancer cells treated with this compound, researchers demonstrated a decrease in glucose-6-phosphate and an increase in glucose. researchgate.netmdpi.com This pointed directly to the inhibition of glycolysis, and subsequent docking studies confirmed hexokinase 2 (HK2) as the molecular target. researchgate.netsjtu.edu.cn Metabolomic profiling is also used more broadly to identify this compound and other bioactive compounds in extracts from microorganisms. nih.govmdpi.com

Proteomics: Proteomic profiling is a key strategy for identifying the protein targets of bioactive small molecules. nih.govnih.gov Techniques like two-dimensional difference gel electrophoresis (2D-DIGE) or mass spectrometry-based chemical proteomics can identify proteins that physically bind to a drug or whose expression levels change upon treatment. nih.govcipsm.de For this compound, while HK2 was identified via other means, proteomics remains a vital tool for discovering additional targets or off-target effects, providing a more complete picture of its cellular impact.

Integration of this compound Research into Broader Drug Discovery Efforts

Research on a single compound like this compound does not occur in a vacuum. Its integration into broader drug discovery platforms is essential for translating basic findings into tangible therapeutic outcomes.

Role as a Tool Compound: With its well-defined activity as a selective inhibitor of clathrin-mediated endocytosis and a modulator of hexokinase 2, this compound serves as a valuable chemical probe or "tool compound" to study these fundamental biological processes. nih.govmdpi.com

Inclusion in Modern Screening Platforms: this compound and its derivatives can be included in high-throughput screening campaigns to identify new therapeutic applications. For example, it was a screen for stimulators of cellular immune responses that uncovered its immunomodulatory potential. bmj.com

Leveraging AI and Automation: Modern drug discovery increasingly relies on artificial intelligence and robotic automation for the design and synthesis of novel analogs. iktos.ai The this compound scaffold is an ideal starting point for such platforms, where AI can predict modifications that would enhance efficacy or selectivity, and robotic synthesis can rapidly produce these new compounds for testing.

Contribution to Integrated Discovery Pipelines: The development of integrated drug discovery and development platforms, which bring together disciplines like chemistry, biology, and pharmacology, is crucial for advancing drug candidates. wipo.intscilifelab.se The knowledge generated from bioengineering more efficient production, identifying targets with omics, and synthesizing novel analogs makes this compound an attractive candidate for progression through such integrated pipelines, from early-stage discovery toward clinical evaluation. wipo.int

Q & A

Q. What are the key enzymatic steps in Ikarugamycin biosynthesis, and how do they compare to traditional chemical synthesis methods?

this compound biosynthesis involves three enzymes: IkaA, IkaB, and IkaC. IkaA catalyzes tetramic acid formation via an iterative PKS/NRPS mechanism using acetyl-CoA, malonyl-CoA, and L-ornithine. IkaB and IkaC sequentially cyclize tetramic acid to form the carbocyclic structure . In contrast, chemical synthesis requires ~30 steps with low yields due to structural complexity. Researchers should prioritize heterologous expression of these enzymes in vitro for efficient production, as demonstrated by Gulder et al., who achieved synthesis using a three-enzyme cascade .

Q. What in vitro models are commonly used to study this compound's anti-inflammatory effects, and what methodological considerations are critical for reproducibility?

Studies often use keratinocyte models, such as G12R-Cx26 mutant cells, to assess this compound's modulation of TLR2 and downstream cytokines (e.g., TNF-α, IL-6, LL-37). Key steps include:

  • Validating cell-line specificity (e.g., primary vs. immortalized keratinocytes).
  • Standardizing co-culture conditions (e.g., this compound concentration, exposure time).
  • Employing fluorescence microscopy to quantify Cx26-TLR2 co-localization on membranes . Ensure replicates (n ≥ 3) and include controls for TLR2 inhibition to confirm mechanistic specificity.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data of this compound across different experimental models?

Contradictions in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) may arise from model-specific variables:

  • Dose dependency : Perform dose-response assays (e.g., 0.1–50 µM) to identify therapeutic windows.
  • Cell-type specificity : Compare results across epithelial, immune, and cancer cell lines.
  • Endpoint selection : Use multi-omics approaches (transcriptomics, metabolomics) to distinguish primary targets from secondary effects . Cross-validate findings with genetic knockouts (e.g., TLR2⁻/⁻ cells) to isolate pathway interactions .

Q. What strategies optimize the in vitro enzymatic synthesis of this compound to improve yield and scalability?

Key methodological advancements include:

  • Enzyme engineering : Optimize IkaA’s substrate specificity via directed evolution to reduce off-pathway products.
  • Cofactor regeneration : Supplement NADPH or ATP recycling systems to sustain IkaB/IkaC activity.
  • Modular design : Decouple biosynthesis into discrete modules (tetramic acid formation, cyclization) to fine-tune reaction conditions . Monitor intermediates via LC-MS and adjust pH/temperature to stabilize enzyme activity during scale-up.

Methodological Design & Data Analysis

Q. How should researchers design experiments to evaluate this compound's dual antibiotic and anti-leukemic properties without confounding results?

  • Dual-activity assays : Use separate assays for bacterial growth inhibition (e.g., MIC against Streptomyces) and leukemia cell apoptosis (e.g., Annexin V/PI staining).
  • Control for off-target effects : Include structurally related macrolactams (e.g., dihydromaltophilin) as negative controls.
  • Statistical rigor : Apply ANOVA with post-hoc tests to differentiate dose-dependent effects across models .

Q. What analytical techniques are essential for characterizing this compound's structural integrity and purity in synthetic studies?

  • NMR spectroscopy : Confirm stereochemistry (e.g., ¹³C-NMR for carbocycle conformation).
  • High-resolution mass spectrometry (HR-MS) : Verify molecular mass (±5 ppm error).
  • HPLC-PDA : Assess purity (>95%) using C18 columns and acetonitrile/water gradients . Report retention times and spectral data in supplementary materials for reproducibility.

Ethical & Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines when studying this compound's cytotoxicity in human-derived cell lines?

  • Obtain institutional approval for biosafety (e.g., BSL-2 for primary cells).
  • Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design .
  • Disclose cell-line sources (e.g., ATCC) and passage numbers in methods sections to mitigate batch variability .

Q. What are the best practices for reporting negative or inconclusive results in this compound research?

  • Use the "Results" section to objectively describe data, even if non-significant.
  • Discuss limitations (e.g., enzyme instability, model relevance) in the "Discussion" to guide future studies.
  • Follow journal-specific guidelines (e.g., Pharmaceutical Research) for statistical reporting, including exact p-values and confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.